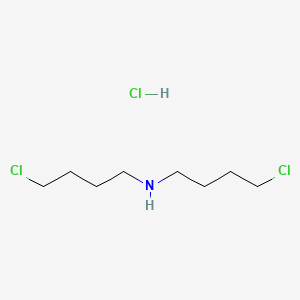
1-Butylamine, 4-chloro-N-(4-chlorobutyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butylamine, 4-chloro-N-(4-chlorobutyl)-, hydrochloride is a chemical compound with the molecular formula C8H18Cl2N2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is often used as an intermediate in the synthesis of other chemicals and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butylamine, 4-chloro-N-(4-chlorobutyl)-, hydrochloride typically involves the reaction of 1-butylamine with 4-chlorobutyl chloride in the presence of a suitable base, such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then purified by recrystallization or column chromatography .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The final product is often subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions: 1-Butylamine, 4-chloro-N-(4-chlorobutyl)-, hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding amides or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form primary amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, dichloromethane, toluene, reflux conditions.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Major Products Formed:
Substitution: Hydroxylated or aminated derivatives.
Oxidation: Amides, nitriles.
Reduction: Primary amines.
Scientific Research Applications
1-Butylamine, 4-chloro-N-(4-chlorobutyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Butylamine, 4-chloro-N-(4-chlorobutyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-Butylamine, 4-chloro-N-(4-chlorobutyl)-, free base: Similar structure but without the hydrochloride salt.
1-Butylamine, 4-chloro-N-(4-chlorobutyl)-, acetate: Similar structure but with an acetate salt instead of hydrochloride.
1-Butylamine, 4-chloro-N-(4-chlorobutyl)-, sulfate: Similar structure but with a sulfate salt instead of hydrochloride.
Uniqueness: 1-Butylamine, 4-chloro-N-(4-chlorobutyl)-, hydrochloride is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound with diverse applications in various fields .
Properties
CAS No. |
77985-07-0 |
|---|---|
Molecular Formula |
C8H18Cl3N |
Molecular Weight |
234.6 g/mol |
IUPAC Name |
4-chloro-N-(4-chlorobutyl)butan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H17Cl2N.ClH/c9-5-1-3-7-11-8-4-2-6-10;/h11H,1-8H2;1H |
InChI Key |
UXDFKAVLVLQESV-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCl)CNCCCCCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















